molecular formula C21H28N2S2 B1668096 Buthiobate CAS No. 51308-54-4

Buthiobate

Cat. No. B1668096
CAS RN: 51308-54-4
M. Wt: 372.6 g/mol
InChI Key: ZZVVDIVWGXTDRQ-BSYVCWPDSA-N
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Description

Buthiobate is a fungicide . It is also known by the IUPAC name butyl (4-tert-butylphenyl)methyl pyridin-3-ylcarbonimidodithioate . The CAS Registry Number for Buthiobate is 51308-54-4 .


Molecular Structure Analysis

The molecular formula of Buthiobate is C21H28N2S2 . The structure includes a pyridine ring attached to a dithiocarbamate functional group .


Physical And Chemical Properties Analysis

Buthiobate has a density of 1.1±0.1 g/cm³ . Its boiling point is 502.1±52.0 °C at 760 mmHg . The compound has a molar refractivity of 115.8±0.5 cm³ . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Inhibition in Yeast Cytochrome P-450

Buthiobate, identified as a fungicide, demonstrates significant inhibitory effects on yeast cytochrome P-450, particularly in the process of 14 alpha-demethylation of lanosterol. This inhibition is notable for its potency, with buthiobate binding stoichiometrically to P-450(14)-DM and inducing a Type II spectral change in the cytochrome. This indicates that buthiobate binds with high affinity and acts as a potent inhibitor on the cytochrome, impacting lanosterol-dependent enzymatic reduction (Aoyama et al., 1983).

Effect on Rat Liver Microsomes

Buthiobate's effects extend to rat liver microsomes, where it demonstrates selective inhibition. This compound binds to specific forms of cytochrome P-450 in microsomes with varying degrees of affinity, indicating its role in inhibiting lanosterol 14 alpha-demethylase activity. Notably, buthiobate shows partial inhibition of some drug oxidation activities without significantly affecting others, highlighting its unique inhibitory characteristics in hepatic microsomal cytochrome P-450 systems (Yoshida & Aoyama, 1985).

Mechanism of Action as a Fungicide

Buthiobate has been effective against powdery mildews in agriculture. It causes abnormal swelling in certain fungal structures without inhibiting spore germination. Interestingly, buthiobate's primary impact appears to be on sterol biosynthesis, affecting ergosterol levels and leading to an accumulation of specific sterol intermediates. This indicates a selective inhibition of demethylation processes in ergosterol biosynthesis, a crucial pathway in fungal life cycles (Kato, 1982).

Hypothesis on Molecular Basis of Antifungal Activity

Further insights into buthiobate’s mechanism suggest that its antifungal activity might involve the coordination of its heterocyclic meta-nitrogen atom to a cationic receptor site, potentially the Fe2+ of cytochrome P-450. This hypothesis aligns with the observed selectivity and potency of buthiobate in inhibiting certain cytochrome P-450-dependent processes, particularly in fungi (van den Bossche et al., 1983).

properties

IUPAC Name

1-[(4-tert-butylphenyl)methylsulfanyl]-1-butylsulfanyl-N-pyridin-3-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2S2/c1-5-6-14-24-20(23-19-8-7-13-22-15-19)25-16-17-9-11-18(12-10-17)21(2,3)4/h7-13,15H,5-6,14,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVVDIVWGXTDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866190
Record name Butyl (4-tert-butylphenyl)methyl pyridin-3-ylcarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buthiobate

CAS RN

51308-54-4
Record name Buthiobate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51308-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buthiobate [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051308544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl (4-tert-butylphenyl)methyl pyridin-3-ylcarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl p-tert-butylbenzyl 3-pyridylimidodithiocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTHIOBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1279ZLY2IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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